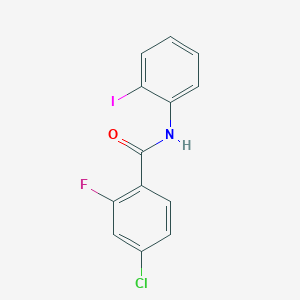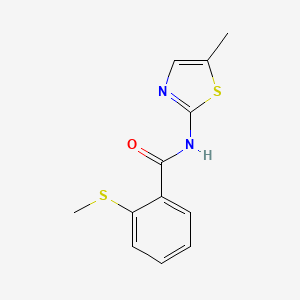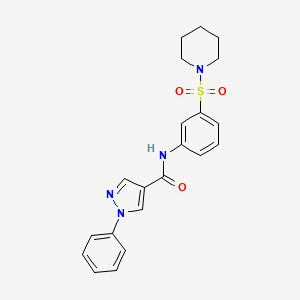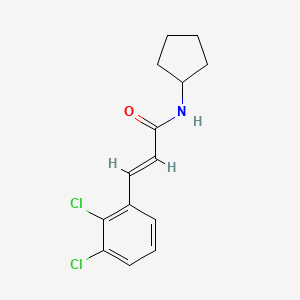
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion.
Wirkmechanismus
CCT251545 specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. PAK4 is overexpressed in various types of cancer, making it an attractive target for cancer therapy. By inhibiting PAK4, CCT251545 disrupts the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
CCT251545 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways. Additionally, CCT251545 has been shown to inhibit the formation of actin stress fibers, which are important for cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCT251545 is its specificity for PAK4, which reduces the risk of off-target effects. Additionally, CCT251545 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of CCT251545 is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the combination of CCT251545 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of CCT251545 is another potential direction for future research.
Conclusion
In conclusion, CCT251545 is a small molecule inhibitor that specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of CCT251545 and to develop more potent and selective PAK4 inhibitors.
Synthesemethoden
The synthesis of CCT251545 involves several steps, starting with the reaction of 3-chloroaniline with 2-bromo-5-methyl-1H-imidazole to form 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This intermediate is then reacted with 6-methoxypyridin-3-amine to form 2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1H-imidazole. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with triphosgene. The carboxylic acid derivative is then converted to the carboxamide derivative of CCT251545 by reacting it with ammonia.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including pancreatic cancer, breast cancer, and prostate cancer. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, CCT251545 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-15(16(23)19-12-6-7-14(24-2)18-9-12)21-22(20-10)13-5-3-4-11(17)8-13/h3-9H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLSOPDNRLEDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CN=C(C=C2)OC)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)



![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)


![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)


![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)